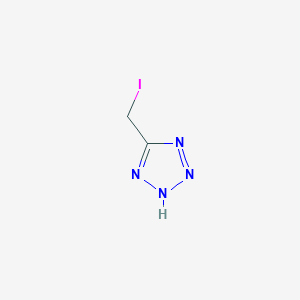

5-(iodomethyl)-2H-tetrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

107933-72-2 |

|---|---|

Molecular Formula |

C2H3IN4 |

Molecular Weight |

209.98 g/mol |

IUPAC Name |

5-(iodomethyl)-2H-tetrazole |

InChI |

InChI=1S/C2H3IN4/c3-1-2-4-6-7-5-2/h1H2,(H,4,5,6,7) |

InChI Key |

VEZIOPYRSIVDFC-UHFFFAOYSA-N |

SMILES |

C(C1=NNN=N1)I |

Canonical SMILES |

C(C1=NNN=N1)I |

Synonyms |

5-(IODOMETHYL)-1H-TETRAZOLE |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodomethyl 2h Tetrazole and Its Analogs

Direct Synthetic Routes to 5-(Iodomethyl)-2H-tetrazole

Direct synthesis of the tetrazole ring bearing an iodomethyl substituent is a primary strategy for obtaining this compound. These methods typically involve the formation of the tetrazole ring from a nitrile precursor already containing the halogenated methyl group.

Synthesis from Halogenated Acetonitriles

A fundamental approach to synthesizing 5-substituted tetrazoles involves the reaction of a nitrile with an azide (B81097) source. In the case of this compound, iodoacetonitrile (B1630358) serves as the key starting material. The synthesis generally proceeds via a [3+2] cycloaddition reaction between the nitrile group of iodoacetonitrile and an azide, such as sodium azide. thieme-connect.com This reaction is often catalyzed by a Lewis acid or a proton source to facilitate the formation of the tetrazole ring.

The reaction conditions for this cycloaddition can vary. For instance, the synthesis of the analogous 5-chloromethyl-1H-tetrazole has been achieved by reacting chloroacetonitrile (B46850) with sodium azide and aluminum chloride in tetrahydrofuran (B95107) (THF) under inert conditions. Similar conditions, substituting chloroacetonitrile with iodoacetonitrile, are applicable for the synthesis of 5-(iodomethyl)tetrazole. The use of triethylamine (B128534) hydrochloride as a catalyst at elevated temperatures has also been reported for the synthesis of related hydroxymethyl tetrazoles from hydroxyacetonitrile, a method that avoids potentially explosive intermediates like aluminum azide.

[2+3] Cycloaddition Strategies for 5-Substituted Tetrazoles

The [2+3] cycloaddition is the cornerstone for the synthesis of a wide array of 5-substituted 1H-tetrazoles and is directly applicable to the synthesis of this compound. thieme-connect.comresearchgate.netresearchgate.net This reaction involves the union of a nitrile (the two-atom component) and an azide (the three-atom component). thieme-connect.com Historically, this method involved hazardous reagents like hydrazoic acid. thieme-connect.com However, modern advancements have introduced safer and more efficient protocols.

Various catalytic systems have been developed to promote the [2+3] cycloaddition, enhancing yields and reaction rates. These include the use of metal salts like zinc bromide, copper(II) sulfate (B86663), and lead chloride. rsc.orgscielo.bracademie-sciences.fr For example, a zinc bromide-catalyzed synthesis has been shown to be effective for a broad range of nitriles, including those with various functional groups. rsc.org Similarly, copper(II) sulfate pentahydrate in DMSO has been used as an efficient catalyst for the cycloaddition of both aryl and alkyl nitriles with sodium azide. scielo.br The reaction conditions are generally mild, with high yields and short reaction times. scielo.brbohrium.com

Organocatalysts, such as L-proline, have also emerged as an environmentally benign and cost-effective alternative to metal-based catalysts for this transformation. thieme-connect.com Microwave-assisted synthesis has further revolutionized this methodology, significantly reducing reaction times and often improving yields, even for sterically hindered or electron-rich nitriles. organic-chemistry.org

Synthesis via Derivatization of 5-(Hydroxymethyl)-2H-tetrazole Precursors

An alternative and often highly effective strategy for the synthesis of this compound involves the chemical modification of a pre-synthesized tetrazole core. This approach typically starts with 5-(hydroxymethyl)-2H-tetrazole, which can be prepared through the cycloaddition of hydroxyacetonitrile and an azide source. The hydroxyl group of this precursor is then converted to an iodide.

This transformation is a standard organic reaction, often achieved using common iodinating agents. A well-established method for converting primary alcohols to iodides is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. Other reagents such as phosphorus triiodide (PBr3), or a combination of iodine and a reducing agent like triphenylphosphine, can also be employed for this purpose. The choice of reagent and reaction conditions is crucial to ensure high yield and to avoid side reactions. For instance, a procedure for the synthesis of N-((2S, 3R, 4R, 5S, 6S)-4,5-dihydroxy-6-(iodomethyl)-2-methoxytetrahydro-2H-pyran-3-yl)acetamide involves the iodination of a primary hydroxyl group, demonstrating the applicability of such transformations in complex molecules. uzh.ch

Regioselective Considerations in Tetrazole Alkylation for Iodomethyl Group Introduction

When introducing an alkyl group, such as an iodomethyl group, onto a pre-formed tetrazole ring, regioselectivity becomes a critical issue. The tetrazole anion has two potential sites for alkylation: the N1 and N2 positions of the tetrazole ring, leading to the formation of two possible isomers. researchgate.netclockss.org The ratio of these isomers is influenced by several factors, including the nature of the substituent at the 5-position, the alkylating agent, the counter-ion, and the solvent. clockss.org

Generally, alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers. researchgate.net However, the presence of a bulky substituent at the 5-position often favors the formation of the N2-substituted isomer due to steric hindrance. clockss.org Conversely, electron-withdrawing groups at the 5-position, such as a nitro group, have been shown to selectively direct alkylation to the N2 position. researchgate.netresearchgate.net The reaction conditions also play a significant role; for example, changes in solvent polarity can alter the solvation of the tetrazolate anion and thereby influence the isomer ratio. clockss.org For the specific introduction of an iodomethyl group, the choice of iodomethylating agent and reaction conditions must be carefully optimized to achieve the desired regioselectivity for the 2H-tetrazole isomer.

Advances in Catalytic Approaches for Tetrazole Synthesis Applicable to Iodomethyl Derivatives

Recent years have seen significant progress in the development of catalytic systems for tetrazole synthesis, many of which are applicable to the preparation of 5-(iodomethyl)tetrazole. The focus has been on creating more efficient, environmentally friendly, and reusable catalysts.

Heterogeneous catalysts have gained prominence due to their ease of separation and recyclability. thieme-connect.com Examples include metal-organic frameworks (MOFs), magnetic nanoparticles, and supported catalysts. researchgate.netbohrium.com For instance, a novel magnetic Co–Ni/Fe3O4@mesoporous silica (B1680970) hollow sphere nanocomposite has been reported as a highly effective and recyclable nanocatalyst for the [2+3] cycloaddition reaction, affording excellent yields in short reaction times under mild conditions. bohrium.com Other heterogeneous systems like Zn/Al hydrotalcite and various supported metal catalysts have also been successfully employed. researchgate.net

The development of water-resistant and recyclable nonmetallic catalysts, such as SO3H-carbon derived from glycerol, represents a green approach to tetrazole synthesis. ajgreenchem.com These catalysts have demonstrated high activity and stability, allowing for their reuse over multiple cycles without significant loss of performance. ajgreenchem.com Such catalytic advancements offer promising avenues for the large-scale and sustainable production of this compound and its analogs.

Purification and Isolation Techniques for Halogenated Tetrazoles

The purification and isolation of halogenated tetrazoles like this compound are critical steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid, melting point, solubility) and the nature of the impurities.

Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. google.com The choice of solvent is crucial for effective purification.

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) and elution with a mobile phase (a solvent or mixture of solvents). nih.govacs.org It is a versatile method for purifying both solid and liquid compounds and is particularly useful for separating isomers.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from unreacted starting materials, catalysts, and byproducts. The choice of immiscible solvents is based on the differential solubility of the components. academie-sciences.frnih.gov

Distillation: For volatile liquid compounds, distillation can be an effective purification method. However, given the likely solid nature and thermal sensitivity of many tetrazole derivatives, this method may be less common.

For halogenated tetrazoles, which can be sensitive to certain conditions, it is important to choose purification methods that minimize degradation. For instance, in the purification of 1H-tetrazole-1-acetic acid, a strategy involving solvent recycling followed by acidification and salt removal has been developed to avoid the use of organic extraction reagents and ensure high product purity. google.com

Reactivity Profiles and Mechanistic Insights of 5 Iodomethyl 2h Tetrazole

Nucleophilic Substitution Reactions at the Iodomethyl Moiety

The iodomethyl group of 5-(iodomethyl)-2H-tetrazole serves as a potent electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity is fundamental to its application as a building block for introducing the tetrazol-5-ylmethyl moiety into various molecular scaffolds. The general reaction involves the displacement of the iodide ion, an excellent leaving group, by a wide array of nucleophiles.

Alkylation of tetrazole salts with iodomethyl derivatives typically results in a mixture of isomers, with substitution occurring at the N(1) and N(2) positions of the tetrazole ring. researchgate.net For instance, the methylation of 5-substituted tetrazolates with iodomethane (B122720) generally yields both 1-methyl and 2-methyl products. researchgate.net Similarly, reacting this compound with nucleophiles can lead to the formation of new C-N, C-O, or C-S bonds, depending on the nature of the nucleophilic agent.

The tetrazole ring exerts a significant electronic influence on the reactivity of the adjacent iodomethyl group. Tetrazole rings are highly electron-withdrawing and acidic, with the acidity of 1H-tetrazole being comparable to that of acetic acid. bhu.ac.in This inductive electron-withdrawing effect of the four nitrogen atoms in the ring increases the electrophilicity of the methylene (B1212753) carbon, making it more susceptible to nucleophilic attack. bhu.ac.innumberanalytics.com

The electronic properties and steric bulk of substituents on the tetrazole ring can further modulate this reactivity. researchgate.netnumberanalytics.com Increased electron-negativity of a substituent at the 5-position generally favors substitution at the N(2) position of the ring. researchgate.net While the primary reaction site is the iodomethyl carbon, the nitrogen atoms of the tetrazole ring itself can act as nucleophiles, potentially leading to intermolecular reactions or influencing the reaction pathway. numberanalytics.com The unique electronic environment created by the high nitrogen content is a critical factor governing the compound's stability and reaction mechanisms. numberanalytics.com

Nucleophilic substitution at the iodomethyl group of this compound predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This pathway is favored due to the primary nature of the carbon center, which is relatively unhindered, and the presence of an excellent leaving group (I).

In a typical S(_N)2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The process is a concerted, one-step mechanism passing through a trigonal bipyramidal transition state. The choice of solvent is also critical; polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) are often employed as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. researchgate.net

Electrophilic Transformations on the Tetrazole Ring System

While the iodomethyl group is the primary site for nucleophilic attack, the tetrazole ring itself can undergo electrophilic transformations, typically at the ring nitrogen atoms. bhu.ac.in The introduction of additional nitrogen atoms into the five-membered ring, compared to azoles with fewer nitrogens, generally makes the system more resistant to electrophilic attack. bhu.ac.in However, reactions such as N-alkylation or N-arylation are common. bhu.ac.inorganic-chemistry.org

The alkylation of 5-substituted tetrazoles can be highly regioselective. organic-chemistry.org For example, alkylation of 5-nitrotetrazole with haloalkyl derivatives selectively yields the N(2) isomer. researchgate.net The regioselectivity of these reactions is influenced by factors such as the nature of the substituent at the C(5) position, the electrophile, and the reaction conditions (e.g., solvent, base). researchgate.netbhu.ac.in While specific studies on the electrophilic transformation of this compound are not prevalent, the general principles of tetrazole chemistry suggest that reactions with strong electrophiles would lead to substitution at one of the ring nitrogens, forming tetrazolium salts. The quaternization of tetrazoles typically requires more forceful reagents and conditions compared to simpler azoles. bhu.ac.in

Radical Reactions Involving the Iodomethyl Group

The carbon-iodine bond in this compound is relatively weak, making it a suitable precursor for generating carbon-centered radicals. These radicals can participate in a variety of transformations, offering an alternative to nucleophilic substitution pathways for forming new carbon-carbon or carbon-heteroatom bonds. ethernet.edu.et Radical reactions are often carried out under mild conditions and show high tolerance for various functional groups. mdpi.com

Indium has emerged as a useful metal for mediating radical reactions. While specific examples involving this compound are not detailed in the provided sources, related transformations highlight the potential. For instance, indium can be used in allylation reactions. Research on the regioselective 1,3-dipolar cycloaddition of nitrile oxides to allyl indium bromide demonstrates the utility of organoindium reagents in forming heterocyclic structures. mdpi.com This suggests the possibility of indium-mediated radical addition of the tetrazolylmethyl radical (derived from this compound) to unsaturated systems.

Tin hydrides, such as tributyltin hydride, and triethylborane (B153662) (Et(_3)B) are classic reagents for initiating radical chain reactions involving organohalides. mdpi.comresearchgate.net Research on the radical azidoalkylation of alkenes has been extended to activated iodomethyl derivatives, including sulfone-containing tetrazoles which serve as close analogs to this compound. mdpi.comresearchgate.net

In one study, 1-phenyl-1H-tetrazole-5-yl iodomethyl sulfone was used in a carboazidation reaction with various alkenes. mdpi.com The reaction was tested under both ditin-mediated and triethylborane-mediated conditions. The tin-mediated process, using hexabutylditin, successfully produced the desired tertiary azide (B81097) with methylenecyclohexane. mdpi.com However, with a more challenging alkene, a side product resulting from an ipso attack of a tin radical on the tetrazole ring was observed. mdpi.com

To avoid this side reaction, a triethylborane-mediated method was employed, which successfully provided moderate to good yields of the desired γ-azidosulfones with a broad range of alkenes without the formation of the ipso substitution byproduct. mdpi.com This demonstrates that Et(_3)B can be a superior initiator for radical reactions with sensitive tetrazole-containing substrates. mdpi.com

Table 1: Tin-Mediated and Triethylborane-Mediated Radical Azidoalkylation of Alkenes with a Tetrazole Derivative mdpi.com

| Alkene Substrate | Method | Product | Yield |

| Methylenecyclohexane | Tin-mediated | 5-((2-(1-Azidocyclohexyl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole | High Yield |

| 2-Butyl-1-hexene | Tin-mediated | 5-((2-Azido-2-butyloctyl)sulfonyl)-1-phenyl-1H-tetrazole | 31% |

| Methylenecyclohexane | Et(_3)B-mediated | 5-((2-(1-Azidocyclohexyl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole | 71% |

| 1,1-Diphenylethene | Et(_3)B-mediated | 5-((2-Azido-2,2-diphenylethyl)sulfonyl)-1-phenyl-1H-tetrazole | 62% |

| (-)-β-Pinene | Et(_3)B-mediated | 5-((2-(2-(Azidomethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole | 65% |

Data derived from reactions using 5-((iodomethyl)sulfonyl)-1-phenyl-1H-tetrazole as the radical precursor.

Transition Metal-Catalyzed Coupling Reactions and Other Transformations

The iodomethyl group of this compound serves as a reactive handle for various chemical transformations, including transition metal-catalyzed coupling reactions. While specific examples for this compound are not extensively detailed in the provided literature, the reactivity can be inferred from related halomethyl-tetrazole derivatives and general principles of cross-coupling chemistry. eie.grsioc-journal.cnmdpi.com Transition metals like palladium and copper are commonly employed to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net

For instance, coupling reactions analogous to the Suzuki, Heck, and Sonogashira reactions, which are powerful tools for forming new bonds, could theoretically be applied to this compound. eie.gr These reactions typically involve an organometallic catalyst that facilitates the reaction between an organic halide and another organic species. In the context of this compound, the carbon-iodine bond is the reactive site for such transformations.

Beyond traditional cross-coupling, other transformations of related tetrazole derivatives have been reported. For example, 2-((trimethylsilyl)methyl)-2H-tetrazoles react with aldehydes and ketones in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 2-(2-hydroxyethyl)-2H-tetrazoles. clockss.org This indicates the potential for the methylene group adjacent to the tetrazole ring to be functionalized through condensation-type reactions.

A summary of potential and reported transformations is presented below.

| Transformation Type | Reactants | Catalyst/Reagent | Product Type |

| C-C Coupling (inferred) | This compound, Organoboron compound | Palladium Catalyst | 5-(Aryl/Alkyl-methyl)-2H-tetrazole |

| C-C Coupling (inferred) | This compound, Alkene | Palladium Catalyst | 5-(Allyl-substituted-methyl)-2H-tetrazole |

| C-C Coupling (inferred) | This compound, Terminal alkyne | Palladium/Copper Catalyst | 5-(Alkynyl-methyl)-2H-tetrazole |

| Hydroxyalkylation | 2-((Trimethylsilyl)methyl)-2H-tetrazole, Aldehyde/Ketone | DBU | 2-(2-Hydroxyethyl)-2H-tetrazole |

The data in the table above for C-C coupling reactions are inferred based on general principles of transition metal-catalyzed reactions and have not been specifically reported for this compound in the provided search results.

Isomeric Effects on Reactivity and Transformation Pathways

The reactivity of substituted tetrazoles is significantly influenced by the position of the substituent on the tetrazole ring, a phenomenon known as isomerism. In the case of 5-(iodomethyl)tetrazole, the substituent can be attached at either the N-1 or N-2 position of the tetrazole ring, leading to 5-(iodomethyl)-1H-tetrazole and this compound, respectively. This structural difference can lead to distinct chemical behaviors and reaction outcomes.

Alkylation of 5-substituted tetrazoles often results in a mixture of N-1 and N-2 isomers, with the ratio depending on the nature of the substituent and the reaction conditions. researchgate.net The differential reactivity of these isomers is a key consideration in synthetic chemistry. For example, the decomposition of 5-substituted-1H-tetrazoles can be significantly accelerated under specific high-temperature flow conditions, a behavior that may differ for the corresponding 2H-isomers. nih.gov

The electronic and steric environments of the N-1 and N-2 positions are different. The 1H-isomer has the substituent adjacent to a protonated nitrogen, while the 2H-isomer's substituent is positioned between two nitrogen atoms. These differences can affect the molecule's stability, solubility, and interaction with reagents and catalysts. In some multicomponent reactions, such as the Ugi tetrazole reaction, the formation of constitutional isomers where the tetrazole heterocycle is located at different positions has been observed, highlighting how reaction pathways can diverge based on the substitution pattern. rsc.org

While direct comparative studies on the reactivity of 5-(iodomethyl)-1H-tetrazole and this compound are not detailed in the provided search results, the general principles of tetrazole chemistry suggest that their transformation pathways would differ. For instance, the reaction of 1-((trimethylsilyl)methyl)-1H-tetrazole with benzophenone (B1666685) using potassium t-butoxide leads to a rearranged product, whereas 2-((trimethylsilyl)methyl)-2H-tetrazoles can undergo Peterson olefination. clockss.org This exemplifies how the isomeric form dictates the reaction's course.

Comparison of Isomeric Reactivity (Based on Related Compounds)

| Isomer | Reactivity Observation (Related Compounds) | Potential Implication for 5-(iodomethyl)tetrazole | Citation |

| 1H-Isomer | Decomposition of 5-benzhydryl-1H-tetrazole is accelerated in a resistively heated microreactor. | The 1H-isomer may exhibit different thermal stability and decomposition pathways compared to the 2H-isomer. | nih.gov |

| 1H-Isomer | Reaction of 1-((trimethylsilyl)methyl)-1H-tetrazole with benzophenone results in a rearranged product. | Transformations involving the iodomethyl group might proceed through different mechanisms or yield rearranged products. | clockss.org |

| 2H-Isomer | Reaction of 2-((trimethylsilyl)methyl)-2H-tetrazoles with aldehydes can lead to Peterson olefination products. | The 2H-isomer may be more amenable to certain synthetic transformations at the methylene group without ring rearrangement. | clockss.org |

| General | Alkylation of tetrazole salts often produces a mixture of N-1 and N-2 isomers. | The synthesis of pure this compound requires selective alkylation or separation from the 1H-isomer. | researchgate.net |

Applications of 5 Iodomethyl 2h Tetrazole in Advanced Organic Synthesis

As a Precursor for the Construction of Diverse Organic Scaffolds

5-(Iodomethyl)-2H-tetrazole and its derivatives are valuable precursors for constructing a wide range of organic scaffolds. The presence of the highly reactive C-I bond allows for facile nucleophilic substitution and radical reactions, enabling the introduction of the tetrazole moiety into various molecular frameworks.

One notable application involves the use of 1-phenyl-5-((iodomethyl)sulfonyl)-1H-tetrazole, a derivative of this compound, in radical azidoalkylation reactions. researchgate.netmdpi.com This process allows for the formation of γ-azidosulfones, which are versatile intermediates. researchgate.netmdpi.com These intermediates can be further transformed, for example, through a Julia-Kocienski olefination, to yield homoallylic azides. researchgate.netmdpi.com This two-step sequence effectively achieves the azidoalkenylation of terminal alkenes, demonstrating the utility of the iodomethyl tetrazole derivative as a precursor to complex, azide-containing structures. researchgate.netmdpi.com

The versatility of tetrazole derivatives extends to their use in the synthesis of fused heterocyclic systems. For instance, iodocyclization reactions of appropriate tetrazole-containing substrates can lead to the formation of fused tetrazole and imidazole (B134444) derivatives. researchgate.net This highlights the role of iodo-functionalized tetrazoles as key starting materials for building more complex, polycyclic heterocyclic systems.

Utility in the Synthesis of Functionalized Molecules

The reactivity of the iodomethyl group in this compound and its analogs is central to its application in the synthesis of various functionalized molecules.

Formation of Homoallylic Azides and Azidoalkenylation

A significant application of this compound derivatives is in the synthesis of homoallylic azides. researchgate.netmdpi.com This is achieved through a multi-step process that begins with the radical carboazidation of alkenes using 1-phenyl-5-((iodomethyl)sulfonyl)-1H-tetrazole. researchgate.netmdpi.com This reaction, mediated by either tin or triethylborane (B153662), produces γ-azidosulfones in moderate to good yields. researchgate.netmdpi.com

The subsequent Julia-Kocienski olefination of these γ-azidosulfones with various aldehydes (aromatic, aliphatic, and α,β-unsaturated) affords the desired homoallylic tertiary azides with high E-selectivity. researchgate.netmdpi.com This two-step process, starting from an iodomethyl tetrazole derivative, provides a formal azidoalkenylation of terminal alkenes, yielding structurally diverse and synthetically useful homoallylic azides. researchgate.netmdpi.com

| Alkene Reactant | Aldehyde Reactant | Homoallylic Azide (B81097) Product | Yield |

| Methylenecyclohexane | Benzaldehyde | 1-(1-(3-phenylallyl)cyclohexyl)-1H-tetrazole | Moderate to Good |

| 2-Butyl-1-hexene | 4-Chlorobenzaldehyde | 1-(1-(3-(4-chlorophenyl)allyl)-2-butylhexyl)-1H-tetrazole | Moderate to Good |

| (-)-β-Pinene | Cinnamaldehyde | Product of ring-opening and olefination | Moderate to Good |

This table provides illustrative examples of the types of reactants that can be used in the azidoalkenylation process.

Generation of Azirine and Azide Functionalized Tetrazole Derivatives

This compound derivatives are instrumental in the synthesis of azirine and azide functionalized tetrazoles. mdpi.comsemanticscholar.org A synthetic route to 2-halo-2-(1H-tetrazol-5-yl)-2H-azirines has been developed utilizing a non-classical Wittig reaction. mdpi.comsemanticscholar.org This involves the reaction of α-oxophosphorus ylides bearing a tetrazole substituent with N-halosuccinimides in the presence of azidotrimethylsilane. mdpi.com This reaction produces haloazidoalkenes, which upon thermolysis, yield the target 2-halo-2-(tetrazol-5-yl)-2H-azirines. mdpi.comsemanticscholar.org

For example, 1-benzyl-5-(chloromethyl)-1H-tetrazole can be converted to the corresponding phosphorus ylide. mdpi.comsemanticscholar.org This ylide then serves as a precursor in the synthesis of haloazidoalkenes, which are subsequently cyclized to the azirine ring system. mdpi.com The resulting 2-halo-2-(tetrazol-5-yl)-2H-azirines are valuable building blocks for further synthetic transformations. mdpi.com

Furthermore, the reaction of arynes with 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines provides a selective route to 3-(2-benzyl-2H-tetrazol-5-yl)-indole derivatives. nih.gov Subsequent deprotection of the tetrazole moiety yields 3-(1H-tetrazol-5-yl)-indoles, demonstrating the utility of azirine-tetrazole hybrids in constructing complex heterocyclic systems. nih.gov

Synthesis of Sulfur-Containing Tetrazole Analogs via Thioalkylation

The iodomethyl group of this compound is susceptible to nucleophilic substitution by sulfur nucleophiles, enabling the synthesis of various sulfur-containing tetrazole analogs. This thioalkylation reaction is a common strategy for introducing thioether linkages. scribd.com

While direct examples using this compound are not prevalent in the provided search results, the general principle of thioalkylation of alkyl halides is a fundamental and widely applied transformation in organic synthesis. scribd.com For instance, the reaction of an alkyl halide with a thiol or a thiolate salt leads to the formation of a thioether. This methodology can be logically extended to this compound to prepare 5-((alkylthio)methyl)-2H-tetrazoles and related sulfur-containing derivatives. These compounds could serve as important intermediates or as final products with potential biological activity, given the significance of both the tetrazole and thioether moieties in medicinal chemistry.

Role as a Synthetic Intermediate in Multi-Step Preparations

The utility of this compound and its derivatives as intermediates in multi-step syntheses is well-established. Their ability to undergo a variety of transformations makes them valuable linchpins in the construction of complex target molecules.

As previously discussed, 1-phenyl-5-((iodomethyl)sulfonyl)-1H-tetrazole serves as a key intermediate in a two-step sequence for the synthesis of homoallylic azides. researchgate.netmdpi.com The initial radical addition to an alkene to form a γ-azidosulfone, followed by a Julia-Kocienski olefination, showcases the role of the iodomethyl tetrazole derivative as a crucial link between simple starting materials and a more functionalized product. researchgate.netmdpi.com

Similarly, in the synthesis of 2-halo-2-(tetrazol-5-yl)-2H-azirines, the corresponding tetrazolyl phosphorus ylide, derived from a chloromethyl tetrazole, is a critical intermediate. mdpi.comsemanticscholar.org This ylide undergoes a non-classical Wittig reaction to form a haloazidoalkene, which is the direct precursor to the final azirine product. mdpi.com These examples underscore the importance of iodomethyl tetrazoles and their close analogs as pivotal intermediates that enable complex bond formations and the assembly of intricate molecular architectures.

Potential Applications in Solid-Phase Organic Synthesis Methodologies

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of compounds for drug discovery and other applications. chempep.com The methodology relies on attaching a starting material to a solid support and then carrying out a series of reactions, with purification simplified to washing the resin. chempep.com

This compound and its derivatives are well-suited for SPOS. The reactive iodomethyl handle can be used to attach the tetrazole moiety to a resin-bound nucleophile. Conversely, a resin-bound tetrazole with a free iodomethyl group could be prepared and then subjected to various solution-phase reagents.

The literature provides examples of the use of iodo-functionalized building blocks in solid-phase synthesis. For instance, the synthesis of resin-bound 4-((2-(2-(((2-cyanoethoxy)(((2S,3S,5R)-2-(iodomethyl)-5-(5- methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) oxy)phosphorothioyl)oxy)ethoxy)ethyl)amino)-4-oxobutanoic acid demonstrates the incorporation of an iodomethyl group onto a solid support for subsequent transformations in oligonucleotide synthesis. au.dk

Computational and Theoretical Investigations of 5 Iodomethyl 2h Tetrazole

Quantum Chemical Calculations (e.g., DFT, ab initio, MP2) for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and thermodynamic stability of tetrazole derivatives. Methods such as Density Functional Theory (DFT), ab initio calculations (like Møller-Plesset perturbation theory, MP2), and Coupled Cluster (CC) theory are employed to model the behavior of these nitrogen-rich heterocycles. nih.govrsc.org

For 5-(iodomethyl)-2H-tetrazole, these calculations can determine optimized molecular geometries, including bond lengths and angles. A comprehensive investigation of substituted tetrazoles using the B3LYP/6-311++G(d,p) level of theory, for instance, provides reliable structural parameters. researchgate.net Such studies also yield crucial information about the molecule's electronic properties.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. taylorfrancis.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com For tetrazole derivatives, p-states of the constituent atoms play a significant role in these frontier orbitals. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Property | Predicted Value / Characteristic | Significance |

| HOMO Energy | Moderately low | Indicates resistance to oxidation |

| LUMO Energy | Low | Suggests susceptibility to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Relatively large | Correlates with high kinetic stability and low chemical reactivity |

| Dipole Moment | Significant | Influences solubility and intermolecular interactions |

| Mulliken Atomic Charges | Negative charges on N atoms, positive charge on C of the C-I bond. | Predicts sites for electrophilic and nucleophilic reactions, respectively. |

Note: The values in this table are qualitative predictions based on computational studies of other 5-substituted tetrazoles and are intended for illustrative purposes.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the characterization of transient species like transition states. researchgate.net For reactions involving this compound, these models can clarify reaction pathways, calculate activation energies, and predict reaction kinetics.

For example, in nucleophilic substitution reactions at the iodomethyl group, computational methods can be used to model the transition state structure. By calculating the energy barrier for the reaction, one can predict its feasibility and rate. Similarly, the thermal decomposition of the tetrazole ring, a critical aspect of its high-energy nature, can be investigated. beilstein-journals.org Computational studies can identify the initial bond-breaking steps and subsequent rearrangement pathways.

High-level ab initio methods have been successfully used to determine the activation energies for various reaction mechanisms in related systems, such as the concerted elimination of HO₂• from the ethylperoxy radical, which was found to be the energetically preferred pathway. researchgate.net Similar approaches could be applied to understand the reactivity of the this compound, including cycloaddition reactions or functional group transformations.

Tautomeric Equilibria and Regioisomeric Preferences in Tetrazole Systems

A key feature of 5-substituted tetrazoles is the existence of two principal tautomers: the 1H- and 2H-forms. mdpi.com The position of the proton on the tetrazole ring significantly influences the molecule's chemical and physicochemical properties. researchgate.net Computational chemistry is essential for determining the relative stabilities of these tautomers and understanding the factors that govern their equilibrium.

High-level ab initio calculations have shown that for the parent tetrazole, the 2H-tautomer is more stable in the gas phase, while the 1H-tautomer is generally more stable and predominant in solution due to its higher polarity. nih.govmdpi.comuq.edu.au The energy difference between tautomers is often small, typically within a few kcal/mol. nih.gov The presence of a substituent at the C5 position, such as the iodomethyl group, is expected to influence this equilibrium.

The tautomeric equilibrium is also affected by the surrounding medium. uq.edu.au Self-consistent reaction field (SCRF) theory can be used to model solvent effects, showing that polar solvents tend to favor the more polar 1H-tautomer. uq.edu.au Computational studies can also calculate the energy barriers for the hydrogen shift between the tautomeric forms, providing insight into the kinetics of interconversion. uq.edu.au

Table 2: Relative Stabilities of Tetrazole Tautomers in Different Environments

| Tautomer | Gas Phase Stability | Solution (Polar Solvent) Stability | Key Characteristics |

| 1H-tetrazole | Less stable | More stable | More polar, higher dipole moment. mdpi.comuq.edu.au |

| 2H-tetrazole | More stable | Less stable | Less polar, lower dipole moment. mdpi.comuq.edu.au |

| 5H-tetrazole | Significantly less stable | Not typically observed | Non-aromatic character, high energy. uq.edu.au MP2 methods may incorrectly predict an acyclic structure. nih.govsemanticscholar.org |

Predictive Modeling of Reactivity and Selectivity in Organic Transformations

Computational models are increasingly used to predict the reactivity of molecules and the selectivity of chemical reactions, guiding synthetic efforts. colab.ws For this compound, theoretical calculations can predict how the molecule will behave in various organic transformations, such as N-alkylation.

Alkylation of 5-substituted tetrazoles can lead to two possible regioisomers (N1 or N2 substitution), and predicting the outcome is a significant challenge. scispace.com DFT calculations can be used to assess the nucleophilicity of the different nitrogen atoms in the tetrazole anion (the reactive species in many alkylations). By calculating parameters such as Mulliken charges, electrostatic potentials, and Fukui indices, researchers can predict which nitrogen atom is more likely to attack an electrophile. mdpi.com

Studies on the N-alkylation of N-benzoyl 5-(aminomethyl)-tetrazole have shown that a slight predominance of the 2H-tautomer can lead to the 2,5-disubstituted product being the major isomer. mdpi.com This highlights the importance of understanding the tautomeric equilibrium when predicting reaction outcomes. These predictive models help in the rational design of synthetic routes to obtain specific isomers with desired properties.

Conclusion and Future Directions in 5 Iodomethyl 2h Tetrazole Research

Synthesis and Application Achievements

The synthesis of 2,5-disubstituted tetrazoles, such as 5-(iodomethyl)-2H-tetrazole, presents a notable challenge in heterocyclic chemistry, primarily concerning the regioselective introduction of substituents at the N-2 position of the tetrazole ring. While specific synthetic pathways for this compound are not extensively documented in publicly available literature, achievements in the synthesis of analogous compounds, like 1-benzyl-5-(chloromethyl)-1H-tetrazole, offer valuable insights. mdpi.com Methodologies for similar structures often involve the functionalization of a pre-formed tetrazole ring or the cyclization of appropriately substituted precursors. bohrium.comorganic-chemistry.org The development of efficient, selective, and environmentally sound methods for generating and functionalizing the tetrazole ring remains a key area of advancement. bohrium.com

The primary documented application of this compound is in the field of medicinal chemistry, specifically as a precursor in the development of radiopharmaceuticals. vulcanchem.com Its structure is suitable for the incorporation of radioactive iodine isotopes (such as Iodine-123 or Iodine-131), creating labeled probes for diagnostic imaging and targeted radiotherapy. vulcanchem.com This application leverages the unique properties of the tetrazole ring, which can act as a bioisostere for carboxylic acid groups, potentially improving metabolic stability and pharmacokinetic profiles of drug candidates. bohrium.com

Table 1: Synthetic Approaches for Substituted Tetrazoles

| Method | Description | Key Features |

| Direct Ring Functionalization | Alkylation or arylation of a pre-existing 5-substituted tetrazole. | Often results in a mixture of N-1 and N-2 isomers, posing purification challenges. acs.orgresearchgate.net |

| [3+2] Cycloaddition | Reaction between a nitrile and an azide (B81097) to form the tetrazole ring. | A fundamental and widely used method for forming the tetrazole core. nih.gov |

| One-Pot Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to build complex tetrazole derivatives. | Offers efficiency, atom economy, and access to diverse molecular scaffolds. nih.gov |

| Metal-Catalyzed Cross-Coupling | Copper or palladium-catalyzed reactions to introduce substituents with high regioselectivity. | Provides a modern approach to achieving specific isomers, such as 2,5-disubstituted tetrazoles. rsc.org |

Unexplored Reactivity and Derivatization Opportunities

The reactivity of this compound is largely governed by two key features: the tetrazole ring and the iodomethyl group. The iodomethyl substituent is an excellent leaving group, making the methylene (B1212753) carbon highly susceptible to nucleophilic substitution. This opens a vast array of possibilities for derivatization, allowing for the introduction of various functional groups (e.g., azides, amines, thiols, cyanides) to create a library of novel compounds.

The tetrazole ring itself offers further avenues for chemical modification. While the C-5 position is occupied, the nitrogen atoms of the ring can undergo reactions such as alkylation. bohrium.com However, a significant challenge in the chemistry of 5-substituted tetrazoles is controlling the regioselectivity of such reactions, which can lead to mixtures of N-1 and N-2 isomers. acs.org Developing selective synthetic methods is crucial for unlocking the full potential of these scaffolds. The reactivity of the tetrazole ring can also be influenced by factors such as temperature, with decomposition pathways becoming significant at elevated temperatures. beilstein-journals.orgresearchgate.net

Emerging Interdisciplinary Applications in Materials Science and Chemical Biology

Beyond its established role in radiopharmaceuticals, this compound is a promising candidate for broader interdisciplinary applications.

Materials Science : Tetrazole-containing compounds are known for their high nitrogen content and energetic properties, making them valuable in the development of advanced materials like gas generators and explosives. nih.govresearchgate.net The functional handle provided by the iodomethyl group on this compound could be used to incorporate the tetrazole moiety into polymer backbones or onto the surface of nanomaterials, thereby tuning their energetic, thermal, or coordination properties. bohrium.com

Chemical Biology : In chemical biology, the tetrazole ring is highly valued as a metabolically stable bioisostere of the carboxylic acid group. nih.govnih.gov The reactive iodomethyl group of this compound makes it an attractive building block for creating chemical probes. It can be used to covalently link the tetrazole motif to biomolecules, enabling studies of molecular recognition and biological function. This dual functionality—a bioisosteric core and a reactive handle—positions the compound as a valuable tool for designing novel enzyme inhibitors, receptor ligands, and other bioactive molecules. researchgate.netmdpi.com

Table 2: Potential Interdisciplinary Applications

| Field | Potential Application of this compound | Rationale |

| Radiopharmaceuticals | Precursor for Iodine-123/131 labeled imaging agents and therapeutics. | The iodomethyl group allows for straightforward incorporation of radioiodine. vulcanchem.com |

| Materials Science | Monomer for nitrogen-rich polymers or energetic materials. | The tetrazole ring provides high nitrogen content and energy density. nih.govresearchgate.net |

| Chemical Biology | Covalent probe for target identification and validation. | The iodomethyl group is a reactive electrophile for bioconjugation, while the tetrazole acts as a bioisostere. nih.gov |

| Medicinal Chemistry | Scaffold for novel drug candidates. | Derivatization via nucleophilic substitution can generate diverse compound libraries for screening. bohrium.com |

Challenges and Future Research Avenues in Tetrazole Chemistry

Future research avenues for this compound should focus on several key areas:

Development of Regioselective Syntheses : Establishing a robust and scalable synthetic route that selectively yields the 2,5-disubstituted isomer is of paramount importance.

Exploration of Reactivity : A systematic investigation into the nucleophilic substitution reactions at the iodomethyl group to create a diverse library of new tetrazole derivatives.

Biological Screening : Evaluating the synthesized derivatives for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties, leveraging the tetrazole's role as a versatile pharmacophore. mdpi.commdpi.com

Materials Integration : Investigating the incorporation of this molecule into polymeric or composite materials to explore novel energetic or functional properties.

Q & A

Q. What synthetic methodologies are most effective for preparing 5-(iodomethyl)-2H-tetrazole?

The compound is typically synthesized via cycloaddition reactions or nucleophilic substitution. A robust approach involves reacting nitriles with sodium azide under acidic conditions (e.g., HCl or ZnBr₂), followed by iodination. For regioselectivity, microwave-assisted synthesis using tetrazole precursors (e.g., 5-methyltetrazole) with iodine in polar solvents (e.g., DMF) at controlled temperatures (60–80°C) achieves yields of 40–60% . Optimization of reaction time and stoichiometric ratios (e.g., iodine:methyltetrazole = 1.2:1) minimizes side products like diiodinated derivatives .

Q. How can crystallographic tools (e.g., SHELX, ORTEP) resolve structural ambiguities in 5-substituted tetrazoles?

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement confirms the planar tetrazole ring and iodomethyl substitution geometry. For example, bond lengths between C-I and the tetrazole ring typically range from 1.98–2.02 Å, while torsion angles (C5-N1-N2-C1) should be <5° for planar stability . ORTEP-3 visualizes thermal ellipsoids to assess positional disorder, critical for distinguishing dynamic iodomethyl rotation from static lattice effects .

Q. What spectroscopic techniques validate the purity and regiochemistry of this compound?

- ¹H/¹³C NMR : The iodomethyl proton appears as a singlet at δ 4.2–4.5 ppm, while tetrazole ring carbons resonate at δ 145–155 ppm.

- IR : A sharp N-H stretch at ~3100 cm⁻¹ confirms the 2H-tautomer .

- Mass Spectrometry : ESI-MS ([M+H]⁺) shows m/z = 226.95 (C₂H₄IN₄⁺) with isotopic patterns matching iodine .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields and stability data for iodomethyltetrazoles?

Discrepancies arise from solvent polarity, iodine source (e.g., I₂ vs. NIS), and purification methods. For example:

- Yield Variations : Higher polarity solvents (DMF > THF) improve solubility but may promote hydrolysis. Yields drop by ~20% in aqueous systems .

- Stability : Accelerated degradation studies (40°C/75% RH) show <5% decomposition in argon vs. 15% in air over 30 days. Stabilize with antioxidants (e.g., BHT) in dark storage .

Q. What computational models predict the reactivity of this compound in click chemistry or coordination complexes?

DFT calculations (B3LYP/6-31G**) reveal:

- Electrophilicity : The iodomethyl group increases electrophilicity (ω = 5.2 eV) compared to methyltetrazole (ω = 4.1 eV), favoring SN2 reactions with thiols or amines .

- Coordination : Natural Bond Orbital (NBO) analysis predicts strong σ-donation to transition metals (e.g., Ag⁺, Cu²⁺), forming stable complexes with ∆G ≈ -25 kcal/mol .

Q. How can researchers design bioactivity assays for iodomethyltetrazole derivatives in pharmacological studies?

- Angiotensin II Antagonism : Use radioligand binding assays (³H-angiotensin II) on CHO-K1 cells expressing AT1 receptors. IC₅₀ values <10 μM indicate potency .

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MICs ≤50 µg/mL considered active .

Q. What strategies optimize the energetic properties of iodomethyltetrazole derivatives for high-energy materials?

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows exothermic decomposition peaks >200°C. Incorporate nitro groups (e.g., 5-(iododinitromethyl)-2H-tetrazole) to enhance oxygen balance (-45% to -30%) and detonation velocity (D = 7500 m/s) .

- Crystal Engineering : Co-crystallization with ammonium or hydrazinium salts improves density (ρ > 1.8 g/cm³) and reduces sensitivity to friction (FS > 360 N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.